2-Propylpyrazine is a compound that belongs to the pyrazine family, which is known for its diverse applications in various fields due to its unique chemical properties. Pyrazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. They are often used as building blocks in pharmaceuticals, as well as in the flavor and fragrance industry due to their distinctive sensory properties.
In the pharmaceutical domain, pyrazine derivatives have been explored for their potential as therapeutic agents. The aforementioned 2-arylpyrazolo[3,4-c]quinolin-4-ones have been investigated for their role as hA3 AR antagonists, with implications for the treatment of cerebral ischemia2. Additionally, novel arylpiperazines have been synthesized with the aim of combining class II (beta-receptor blocking) and class III antiarrhythmic properties. These compounds have shown promise in prolonging action potential duration in cardiac Purkinje fibers and demonstrating beta-receptor affinity, which could be beneficial in the development of new antiarrhythmic drugs3.
A series of arylpiperazines bearing a 3,3-diphenylpyrrolidin-2-one fragment have been evaluated for their binding affinity to alpha-adrenoceptors, as well as their antiarrhythmic and antihypertensive activities. These compounds have shown significant effects in lowering systolic and diastolic blood pressure in normotensive rats and have displayed prophylactic antiarrhythmic activity in adrenaline-induced arrhythmia models. The structure-activity relationship of these compounds has been further elucidated through molecular modeling studies4.
2-Propylpyrazine is a chemical compound with the molecular formula CHN and a CAS number of 18138-03-9. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles characterized by their unique aromatic properties and diverse biological activities. 2-Propylpyrazine is primarily recognized for its use in flavoring and fragrance applications, contributing a nutty and earthy aroma to various products.
2-Propylpyrazine can be synthesized through various chemical reactions, often involving simpler pyrazine derivatives or other organic compounds. The compound is notable in both synthetic chemistry and natural product chemistry, with sources ranging from laboratory syntheses to its presence in certain food products.
2-Propylpyrazine is classified as a pyrazine and falls under the broader category of heterocyclic compounds. Its structure features a six-membered ring containing two nitrogen atoms at non-adjacent positions, which is characteristic of pyrazines.
The synthesis of 2-propylpyrazine can be achieved through several methods. A common synthetic route involves the reaction of 2-chloropyridine with palladium acetate as a catalyst, along with L10·HBF₄ as a ligand and zinc propyl bromide as a reagent. This reaction is typically carried out under controlled temperature and pressure to optimize yield and purity.
In industrial settings, the production process mirrors laboratory methods but employs larger scales and high-purity reagents to meet commercial demands while minimizing by-products.
The molecular structure of 2-propylpyrazine consists of a pyrazine ring with a propyl group attached at the 2-position. The structural formula can be represented as follows:
Key structural data include:
2-Propylpyrazine participates in various chemical reactions, including:
Common reagents used include:
Major products formed include:
The mechanism of action for 2-propylpyrazine primarily revolves around its reactivity in various organic transformations. For example, during oxidation, the nitrogen atoms in the pyrazine ring can facilitate electron transfer processes that lead to the formation of N-oxides. Similarly, nucleophilic substitution involves the attack of nucleophiles on electrophilic centers within the molecule, leading to diverse functionalization pathways.
Key chemical properties include:
Relevant analytical methods for characterizing these properties include gas chromatography and mass spectrometry .
2-Propylpyrazine finds applications primarily in the food and fragrance industries due to its flavor profile. It is utilized as a flavoring agent in various food products, imparting a desirable nutty taste. Additionally, it has potential applications in pharmaceuticals and agrochemicals due to its biological activity and structural characteristics that allow for further derivatization .
2-Propylpyrazine (systematic name: 2-propyl-1,4-diazine) possesses the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol. Structurally, it features a six-membered aromatic ring containing two nitrogen atoms at para positions (1 and 4), with an n-propyl substituent (-CH2-CH2-CH3) at the carbon-2 position. This arrangement creates distinct electronic distribution patterns that influence both its volatility and sensory properties. The compound typically presents as a colorless to pale yellow liquid under ambient conditions, with a density of 0.97 g/cm³ and a refractive index of 1.49 (measured at 20°C) [3] [9] [10].
Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties of 2-Propylpyrazine
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Molecular Weight | 122.17 g/mol | - | [3] [10] |
Boiling Point | 174–177°C | 760 mm Hg | [2] [10] |
Density | 0.97 g/cm³ | 25°C | [10] |
Refractive Index | 1.49 | 20°C | [10] |
Water Solubility | 5,476 mg/L | 25°C | [2] [6] |
Log P (octanol/water) | 1.28–1.36 | Estimated | [2] [9] |
Spectroscopic characterization reveals distinct NMR patterns: 1H-NMR signals at δ 8.08 (s, 1H), 4.60 (s, 2H), 2.40 (s, 3H), and 2.35 (s, 3H) in CDCl3 [5]. Mass spectral fragmentation typically shows a base peak at m/z 122 (molecular ion) with diagnostic fragments at m/z 80 (pyrazine ring) and m/z 43 (propyl fragment) [6].
2-Propylpyrazine emerged as a compound of industrial significance during the mid-20th century, coinciding with advances in analytical techniques like Gas Chromatography-Mass Spectrometry that enabled precise identification of flavor constituents in complex matrices. It was first identified as a minor component in roasted coffee and cocoa volatiles in the 1960s, spurring interest in synthetic production for flavor applications [4]. By 1970, industrial production scaled through routes such as the reaction of propylamine with diketones under Maillard-type conditions [8].
The compound received FEMA GRAS status (FEMA 3961) and JECFA approval (No. 763), cementing its role as a legal flavor additive. Regulatory milestones include:
Table 2: Historical Development of 2-Propylpyrazine in Flavor Applications
Time Period | Key Development | Industry Impact | |
---|---|---|---|
1960s | Identification in roasted coffee volatiles | Recognition as a trace aroma contributor | |
1970–1980 | Synthetic routes optimized for industrial production | Cost-effective commercial synthesis achieved | |
1985–2000 | Regulatory approvals (FEMA 3961, JECFA 763) | Global adoption in food formulations | |
2000–Present | Shift toward natural production via fermentation | "Natural" labeling compliance enhancement | [2] [8] |
Production methods evolved from chemical synthesis using sodium amide-mediated alkylation to biotechnological approaches utilizing Bacillus species and fungal strains. Contemporary focus emphasizes extraction from natural precursors in fermented grain broths (e.g., fusel oil distillates), aligning with clean-label trends [2] [4].
2-Propylpyrazine occurs naturally at trace concentrations (typically <1 ppm) across thermally processed and fermented foods, primarily formed via:
Its highest reported natural concentrations occur in:
Table 3: Occurrence of 2-Propylpyrazine in Natural Food Sources
Food Matrix | Concentration Range | Formation Pathway | Detection Method | |
---|---|---|---|---|
Coffee (roasted) | 0.02–0.12 ppm | Maillard reaction | HS-SPME/GC-MS | |
Cocoa beans | 0.01–0.04 ppm | Fermentation/Maillard | SAFE/GC-O | |
Fermented soy paste | 0.03–0.07 ppm | Microbial metabolism | SDE/GC-MS | |
Roasted peanuts | ≤0.05 ppm | Thermal degradation | TD-GC-TOFMS | |
Toasted cereals | Trace amounts | Maillard reaction | P&T-GC-MS | [2] [4] |
Analytical quantification employs headspace solid-phase microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry or comprehensive two-dimensional gas chromatography (GC×GC), achieving detection limits of 0.1–0.5 ppb [4]. The compound’s odor activity value (OAV) frequently exceeds 1.0 in coffee and chocolate, confirming its sensory relevance despite low concentrations [4] [8]. Formation kinetics studies demonstrate that its generation accelerates exponentially above 150°C, making roasting temperature a critical control parameter for flavor modulation in food processing [4].
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